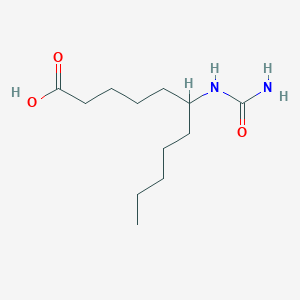
6-(Carbamoylamino)undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Carbamoylamino)undecanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a carbamoylamino group attached to the sixth carbon of an undecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(carbamoylamino)undecanoic acid typically involves the reaction of undecanoic acid with a carbamoylating agent. One common method is the reaction of undecanoic acid with urea under acidic or basic conditions to form the carbamoylamino derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 6-(Carbamoylamino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamoylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
6-(Carbamoylamino)undecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent and in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(carbamoylamino)undecanoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways. The compound’s effects on fungal metabolism, for example, involve the modulation of gene expression critical for virulence and cell wall assembly .
類似化合物との比較
Undecanoic Acid: A saturated medium-chain fatty acid with known antifungal properties.
Decanoic Acid: Another medium-chain fatty acid with similar antifungal effects.
Aminocaproic Acid: An antifibrinolytic agent used to induce clotting postoperatively.
Uniqueness: 6-(Carbamoylamino)undecanoic acid is unique due to the presence of the carbamoylamino group, which imparts distinct chemical and biological properties
特性
CAS番号 |
138659-79-7 |
|---|---|
分子式 |
C12H24N2O3 |
分子量 |
244.33 g/mol |
IUPAC名 |
6-(carbamoylamino)undecanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-7-10(14-12(13)17)8-5-6-9-11(15)16/h10H,2-9H2,1H3,(H,15,16)(H3,13,14,17) |
InChIキー |
DYZYRHRGTAFFGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCCC(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


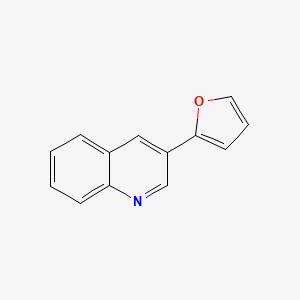
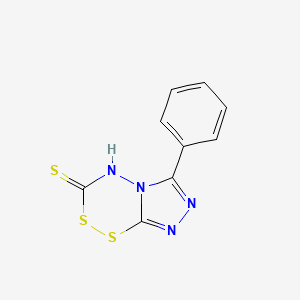
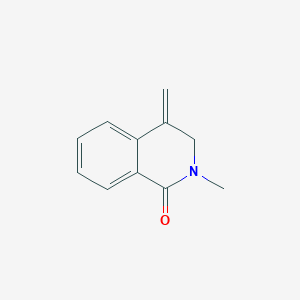

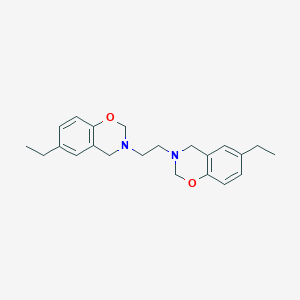
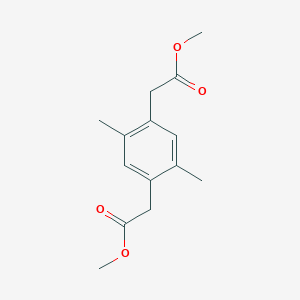
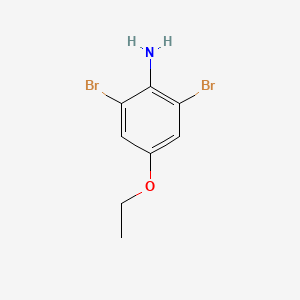
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
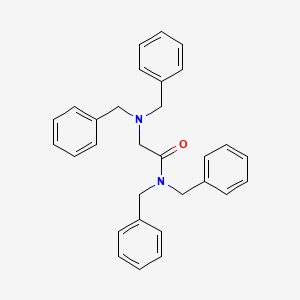
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
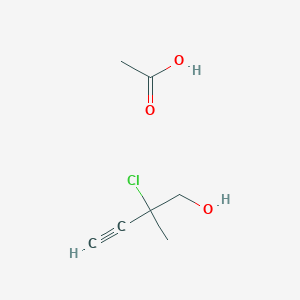
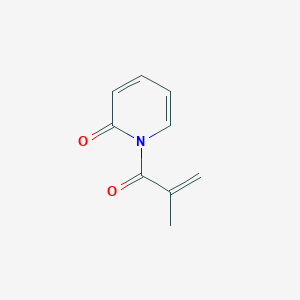
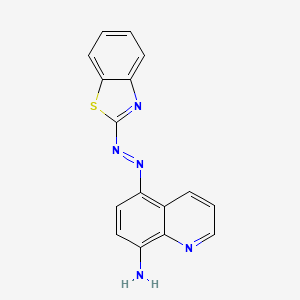
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
